Product packaging for Retinyl-BA(Cat. No.:CAS No. 36076-04-7)

Retinyl-BA

Cat. No.: B1233320
CAS No.: 36076-04-7
M. Wt: 339.6 g/mol
InChI Key: XXGGLEKPQBMYSH-CNEHKQNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Retinyl-BA is a synthetic retinyl ester analog designed for advanced biochemical and cell culture research. Retinoids are a class of compounds chemically related to vitamin A, which are essential for life activities and play critical roles in vision, epithelial cell integrity, immune function, and embryonic development . Like other retinyl esters, this compound is hypothesized to serve as a storage form of vitamin A within biological systems. The primary mechanism of action for retinyl esters involves their enzymatic hydrolysis to release retinol, which can then be oxidized to its active forms, retinal and retinoic acid . These bioactive metabolites exert their effects by binding to and activating specific nuclear receptors (RAR and RXR), functioning as transcription factors to regulate the expression of genes involved in cellular proliferation, differentiation, and apoptosis . The defining feature of this compound is its benzoylacrylate moiety, which is engineered to alter the compound's physicochemical properties, such as its stability, lipophilicity, and metabolic processing, compared to endogenous esters like retinyl palmitate. This makes this compound a valuable tool for investigating retinoid metabolism and transport, and for exploring novel functions of modified retinoids in cellular models. Potential research applications for this compound include studies on skin physiology and photoaging, given the established role of retinoids in promoting collagen synthesis and inhibiting UV-induced matrix metalloproteinases ; investigations into cell proliferation and differentiation in various tissue types; and metabolic studies probing the enzymatic pathways of retinoid ester hydrolysis and recycling. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H37N B1233320 Retinyl-BA CAS No. 36076-04-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36076-04-7

Molecular Formula

C24H37N

Molecular Weight

339.6 g/mol

IUPAC Name

(2E,4E,6E,8E)-N-butyl-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-imine

InChI

InChI=1S/C24H37N/c1-7-8-18-25-19-16-21(3)12-9-11-20(2)14-15-23-22(4)13-10-17-24(23,5)6/h9,11-12,14-16,19H,7-8,10,13,17-18H2,1-6H3/b12-9+,15-14+,20-11+,21-16+,25-19?

InChI Key

XXGGLEKPQBMYSH-CNEHKQNPSA-N

SMILES

CCCCN=CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Isomeric SMILES

CCCCN=C/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C

Canonical SMILES

CCCCN=CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Synonyms

N-retinylidene-n-butylamine
retinyl-BA

Origin of Product

United States

Dual Action Prodrug Hypothesis:

Retinyl butyrate (B1204436) can be considered a prodrug that releases two biologically active molecules: retinol (B82714) (a precursor to ATRA) and butyrate. Butyrate is a short-chain fatty acid (SCFA) and a known histone deacetylase (HDAC) inhibitor. google.comgoogle.com

Classical Retinoid Action: The retinol component would be converted to ATRA, which then modulates gene expression by binding to RARs.

HDAC Inhibition: The released butyrate could inhibit HDACs, leading to changes in chromatin structure and gene expression that are independent of the retinoid pathway. This could potentially synergize with the effects of ATRA. For instance, HDAC inhibition can lead to a more open chromatin state, potentially enhancing the access of the ATRA-RAR/RXR complex to its target RAREs.

Altered Cellular Uptake and Metabolism:

The butyrate (B1204436) moiety could influence the physicochemical properties of the molecule, potentially altering its absorption, transport, and storage compared to other retinyl esters. researchgate.net This could lead to a different pharmacokinetic profile and tissue distribution, resulting in unique biological effects.

Molecular Mechanisms of Action of Retinyl Ba and Its Metabolites

Modulation of Gene Expression and Transcriptional Networks

The primary mechanism by which Retinyl-BA's metabolites exert their effects is through the regulation of gene expression. The RAR-RXR heterodimers, once activated by ligand binding, modulate the transcription of target genes by binding to specific DNA sequences.

The specific DNA sequences recognized by the RAR-RXR heterodimers are known as Retinoic Acid Response Elements (RAREs). google.com RAREs are typically composed of two direct repeats of the consensus hexanucleotide sequence PuG(G/T)TCA, separated by a specific number of nucleotides (a "spacer"). mdpi.com The most common configuration for RAREs is a direct repeat separated by five base pairs (DR-5). google.com However, other spacer configurations, such as DR-1 and DR-2, are also known to mediate retinoid responses for different sets of genes. mdpi.com The specific sequence of the half-sites and the length of the spacer contribute to the binding affinity and specificity of different RAR-RXR heterodimers. google.com RAREs have been identified in the promoter regions of numerous genes involved in cell differentiation, proliferation, and apoptosis, such as the gene for the retinoic acid receptor beta (RARβ) itself, which contains a well-characterized RARE. u-szeged.hu

The transcriptional response to this compound's active metabolites is highly context-dependent, varying significantly between different cell types and tissues. This specificity is achieved through several mechanisms, including the differential expression of RAR and RXR subtypes, the accessibility of RAREs within the chromatin, and the cellular concentration of coregulators. google.comnih.gov

For example, in some cancer cells, retinoids can induce the expression of genes that promote differentiation and inhibit proliferation. In other contexts, such as embryonic development, retinoids regulate the expression of homeobox (Hox) genes, which are crucial for patterning the body axis. The metabolic state of the cell can also influence the response; for instance, the expression of genes involved in lipid metabolism can be modulated by retinoids.

Examples of Genes Regulated by Retinoid-Responsive Pathways
GeneFunctionCell/Tissue Context
RARβNuclear receptor, tumor suppressorVarious, including epithelial cells
Hox genes (e.g., Hoxb1)Transcription factors in developmentEmbryonic tissues
CYP26A1Retinoic acid metabolismLiver and other tissues
GADD45ACell cycle regulation, DNA repairColon cancer cells
Stra6Retinol (B82714) transportEmbryonic stem cells

Non-Genomic Signaling Pathways Initiated or Influenced by this compound

While the genomic actions of retinoids mediated by nuclear receptors are well-established, there is emerging evidence for rapid, non-genomic signaling pathways that are also initiated by these compounds. These non-genomic effects occur too quickly to be explained by changes in gene transcription and protein synthesis.

Studies have shown that retinoic acid can rapidly activate cytoplasmic signaling cascades, including the phosphatidylinositol-3-kinase (PI3K)/Akt pathway. This activation can be mediated by a fraction of RARs located outside the nucleus. For instance, ligand-bound RARα has been shown to physically associate with the p85 regulatory subunit of PI3K, leading to the activation of the kinase. The activation of these kinase pathways can, in turn, phosphorylate and modulate the activity of various downstream proteins, including transcription factors, thereby cross-talking with the genomic signaling pathways. nih.gov Although these non-genomic actions have been primarily studied for retinoic acid, it is plausible that the metabolic products of this compound could also initiate such rapid signaling events.

Membrane-Associated Receptors and Signaling Cascades

The cellular uptake and signaling initiation of retinol, the precursor to more active retinoid metabolites, is mediated by a sophisticated receptor system at the cell membrane. A key player in this process is the transmembrane protein STRA6 (Stimulated by Retinoic Acid 6), which functions as a receptor for the retinol-binding protein (RBP) complex. wikipedia.orggenecards.org

The binding of holo-RBP (retinol bound to RBP) to the extracellular domain of STRA6 initiates a dual-function process. wikipedia.org Firstly, it facilitates the transport of retinol across the cell membrane. Inside the cell, retinol is transferred to the cellular retinol-binding protein 1 (CRBP1), which binds to a specific loop on STRA6. researchgate.net Secondly, this binding event triggers a non-canonical cytokine signaling cascade. wikipedia.orgamegroups.org

Upon holo-RBP binding, STRA6 activates the associated Janus kinase 2 (JAK2), which then phosphorylates a specific tyrosine residue (Y643) on the STRA6 protein itself. researchgate.net This phosphorylation event is crucial as it enables the recruitment and subsequent activation of the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5. wikipedia.orgresearchgate.net Activated STAT5 then translocates to the nucleus, where it modulates the transcription of specific target genes. researchgate.net This signaling function is interdependent with the transport function; activation of the JAK/STAT pathway is required for efficient retinol transport, creating a tightly regulated feedback loop. researchgate.net This unique mechanism has led to STRA6 being described as a "cytokine signaling transporter". wikipedia.org

Key Proteins in STRA6-Mediated SignalingFunction
STRA6 Cell-surface transmembrane receptor for the holo-RBP complex; facilitates retinol transport and initiates intracellular signaling. wikipedia.orggenecards.org
Holo-RBP The complex of retinol and Retinol-Binding Protein that circulates in the blood and acts as the extracellular ligand for STRA6. wikipedia.org
JAK2 Janus kinase associated with STRA6; activated upon holo-RBP binding and phosphorylates STRA6. researchgate.net
STAT5 Signal Transducer and Activator of Transcription; recruited to phosphorylated STRA6, becomes activated by JAK2, and translocates to the nucleus to regulate gene expression. wikipedia.orgresearchgate.net
CRBP1 Cellular Retinol-Binding Protein 1; acts as the intracellular acceptor of retinol from STRA6. researchgate.net
LRAT Lecithin:retinol acyltransferase; an enzyme that esterifies intracellular retinol, facilitating its storage and maintaining the gradient for continued uptake via STRA6. amegroups.org

Post-Translational Modifications and Protein-Protein Interactions

The function of proteins within the retinoid signaling pathway is further regulated by post-translational modifications (PTMs) and a network of specific protein-protein interactions.

Post-Translational Modifications: A key PTM directly involving a retinoid metabolite is retinoylation , the covalent attachment of retinoic acid to proteins. nih.gov This acylation process has been observed to occur in vivo in various tissues, including the liver, kidney, and lung. nih.gov Research indicates that retinoic acid is often linked to proteins via a thiol ester bond. researchgate.net Retinoylation can alter the metabolic stability and function of target proteins. For example, the protein Rho-GDIβ has been identified as a target for retinoylation, which appears to increase its stability and protect it from cleavage by caspase-3. nih.gov In addition to direct retinoylation, other PTMs like phosphorylation are critical for regulating the activity of retinoid receptors themselves, such as RAR and RXR, as well as key signaling kinases like JAK2 in the STRA6 pathway. researchgate.netnih.gov

Protein-Protein Interactions: Protein-protein interactions are fundamental to the transport and action of retinoids. In the bloodstream, retinol-binding protein (RBP) forms a complex with transthyretin (TTR). nih.gov This interaction is crucial as it prevents the small RBP molecule from being filtered out by the kidneys, thereby extending its half-life in circulation. researchgate.net

The primary interaction for cellular uptake involves the binding of the RBP-retinol complex to the STRA6 receptor on the cell surface. amegroups.org Following transport into the cell, retinol and its metabolites are chaperoned by intracellular binding proteins. Cellular Retinol-Binding Proteins (CRBPs) bind to retinol, while Cellular Retinoic Acid-Binding Proteins (CRABPs) bind to retinoic acid. researchgate.net These interactions not only solubilize these hydrophobic molecules in the aqueous cytoplasm but also channel them towards specific metabolic enzymes or nuclear receptors. researchgate.net

The ultimate genomic effects of retinoic acid are mediated by its interaction with nuclear receptors. Retinoic acid binds to the Retinoic Acid Receptor (RAR), which forms a heterodimer with the Retinoid X Receptor (RXR). nih.govresearchgate.net This RAR/RXR complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the regulatory regions of target genes, recruiting co-activator or co-repressor complexes to modulate gene transcription. researchgate.net

Interacting ProteinsSignificance in Retinoid Pathway
Retinol-Binding Protein (RBP) & Transthyretin (TTR) Forms a complex in the plasma that transports retinol and prevents renal filtration of RBP. nih.gov
Holo-RBP & STRA6 Receptor Initiates cellular retinol uptake and activates the JAK/STAT signaling cascade. amegroups.org
Retinol & Cellular Retinol-Binding Protein (CRBP) Facilitates intracellular transport of retinol and presents it to enzymes for metabolism. researchgate.net
Retinoic Acid & Cellular Retinoic Acid-Binding Protein (CRABP) Transports retinoic acid to the nucleus for interaction with nuclear receptors. researchgate.net
Retinoic Acid Receptor (RAR) & Retinoid X Receptor (RXR) Form a heterodimer that, upon binding retinoic acid, acts as a ligand-activated transcription factor. nih.gov

Influence on Cellular Metabolism and Bioenergetics Pathways

Retinoids, particularly retinol and its metabolite retinoic acid, exert significant influence over cellular metabolism and energy production. Their roles extend beyond gene regulation to direct modulation of mitochondrial function and metabolic pathways.

Research has identified a crucial role for retinol in maintaining the metabolic fitness of mitochondria. nih.gov Retinol is essential for optimal oxidative phosphorylation (OXPHOS), the primary mechanism for ATP synthesis. nih.govnih.gov When cells are deprived of retinol, both respiration and ATP production decrease to basal levels. nih.govresearchgate.net This effect is mediated through retinol's function as an essential cofactor for Protein Kinase C delta (PKCδ) within the mitochondria. nih.gov The retinol-PKCδ complex signals the pyruvate (B1213749) dehydrogenase (PDH) complex, leading to an increased flux of pyruvate into the Krebs cycle, thereby enhancing the capacity for oxidative phosphorylation. nih.govresearchgate.net This function appears to be specific to retinol itself and does not require its conversion to other metabolites. researchgate.net

Furthermore, the active metabolite, retinoic acid (RA), reprograms cellular metabolism, often shifting cells from anabolic states (building molecules) to catabolic states (breaking them down for energy). In neuroblastoma models, RA treatment promotes a metabolic shift from the pentose (B10789219) phosphate (B84403) pathway towards oxidative phosphorylation. pnas.org This reprogramming enhances the tricarboxylic acid (TCA) cycle and alters substrate preference, favoring glucose over glutamine for energy production. pnas.org This shift is fundamental to driving cellular differentiation. The STRA6 signaling pathway, activated by retinol, also has metabolic consequences. Activation of STAT5 can induce the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a potent inhibitor of insulin (B600854) signaling, thereby linking retinoid status to glucose homeostasis. wikipedia.org

Metabolic Pathway/ProcessEffect of RetinoidsKey Retinoid/Mediator
Oxidative Phosphorylation (OXPHOS) Enhances ATP synthesis and cellular respiration. nih.govnih.govRetinol (as a cofactor for PKCδ)
Pyruvate Dehydrogenase (PDH) Complex Activity Increases flux of pyruvate into the Krebs Cycle. nih.govresearchgate.netRetinol-PKCδ complex
Pentose Phosphate Pathway (PPP) Decreases glucose entry into the PPP in certain cancer cells. pnas.orgRetinoic Acid
Glycolysis The retina shows a high degree of aerobic glycolysis, though specific retinoid regulation is complex and tissue-dependent. elifesciences.orgGeneral Metabolic Environment
Insulin Signaling Can induce insulin resistance via STRA6-mediated induction of SOCS3. wikipedia.orgnih.govRetinol/Holo-RBP
Lipid Metabolism Regulates the expression of genes involved in both fatty acid oxidation and synthesis. mdpi.comRetinoic Acid

Cellular and Tissue Specific Biological Activities of Retinyl Ba: Preclinical in Vitro and Ex Vivo Studies

Regulation of Cell Proliferation, Differentiation, and Apoptosis

Retinoids are pivotal regulators of cell growth, specialization, and programmed cell death. nih.gov Their influence is critical in development and in maintaining tissue homeostasis in adults. researchgate.net The effects are mediated through nuclear receptors, including Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), which function as transcription factors to control gene expression related to these processes. nih.govnih.gov

In vitro studies using specific cell lines have demonstrated the multifaceted effects of retinoids on key skin cells.

Keratinocytes : Retinoids have a complex influence on keratinocytes. They can stimulate the proliferation of basal keratinocytes, leading to epidermal thickening. nih.govkarger.com Simultaneously, they modulate epidermal differentiation, often by inhibiting the final stages of cornification and altering keratin expression. karger.comnih.gov All-trans-retinoic acid (ATRA) has been shown to stimulate the growth of human keratinocytes in culture. karger.com Under certain conditions that favor differentiation, retinoic acid can also induce apoptosis in cultured keratinocytes. nih.gov

Fibroblasts : Dermal fibroblasts are significant targets for retinoids. karger.com Studies show that retinoids stimulate fibroblasts to synthesize collagen and other extracellular matrix proteins. nih.govpers-skincare.com This stimulation is particularly relevant in the context of repairing damaged skin. karger.com

Epithelial Cells : In intestinal epithelial cells, vitamin A, presumably through its active metabolites, has been shown to induce receptors that can trigger apoptosis in premalignant cells without affecting normal cells. nih.gov This suggests a role in maintaining epithelial tissue integrity by selectively removing damaged cells.

Cell TypeRetinoid StudiedObserved EffectSource
KeratinocytesAll-trans-retinoic acid (ATRA)Stimulates proliferation and modulates differentiation. nih.govkarger.com nih.govkarger.com
KeratinocytesRetinoic acid (RA)Can induce apoptosis under differentiation-promoting conditions. nih.gov nih.gov
FibroblastsRetinoidsStimulates synthesis of extracellular matrix proteins, including collagen. nih.govkarger.com nih.govkarger.com
Intestinal Epithelial CellsVitamin A (presumably via RA)Induces TRAIL receptors, leading to apoptosis in premalignant cells. nih.gov nih.gov
Bovine Capillary Endothelial CellsAll-trans-retinol, All-trans-retinoic acidInhibits growth and induces differentiation. nih.gov nih.gov

The influence of retinoids extends to the determination of cell fate and the progression of developmental pathways. Retinoic acid is essential for the differentiation of stem cells into various lineages, including neurons. researchgate.net In the immune system, retinoic acid plays a key role in regulating the proliferation and differentiation of B cells, which is crucial for antibody responses. nih.gov It is also involved in patterning during vertebrate development, controlling how and where different cell types arise. nih.gov

Modulation of Extracellular Matrix Remodeling

The extracellular matrix (ECM) is a dynamic network of proteins and other molecules that provides structural support to tissues and regulates cellular functions. nih.gov Retinoids are known to profoundly influence the composition and remodeling of the ECM. nih.gov This modulation is a key mechanism behind their effects on skin structure and repair. nih.gov

Collagen is the most abundant protein in the ECM and is critical for tissue strength and integrity. youtube.com Retinoids exert significant control over its metabolism.

Synthesis : In dermal fibroblasts, retinoids stimulate the synthesis of collagen fibers. nih.gov This process is mediated, in part, by the transcription of transforming growth factor-beta (TGF-β), which in turn signals the expression of collagen genes. researchgate.net Studies in 3T3 L1 preadipocytes, a model for liver stellate cells, show that retinoids enhance the expression of the type I procollagen gene and its peptide synthesis. nih.gov

Degradation : Beyond promoting synthesis, retinoids also protect existing collagen from degradation. nih.gov They achieve this by inhibiting the activity of collagen-degrading enzymes. nih.govnih.gov In organ cultures of diabetic human skin, all-trans-retinoic acid was found to increase collagen synthesis while reducing the activity of collagen-degrading enzymes. nih.gov

The balance between Matrix Metalloproteinases (MMPs), which are enzymes that degrade ECM components, and their endogenous Tissue Inhibitors of Metalloproteinases (TIMPs) is crucial for tissue remodeling. wikipedia.org Retinoids directly influence this balance.

MMP Regulation : Retinoids generally act to down-regulate the production and activity of several MMPs. nih.gov For instance, treatment of photodamaged skin with retinoids is associated with reduced levels of collagen-degrading MMPs. nih.gov In bovine capillary endothelial cells, retinoids were shown to down-regulate MMP production. nih.gov However, the effect can be cell-type specific, as some studies have noted that retinoic acid can induce MMP-2 activity in other contexts. researchgate.net

TIMP Regulation : Conversely, retinoids often up-regulate the expression of TIMPs. nih.govnih.gov Studies on endothelial cells have shown that retinol (B82714) and retinoic acid differentially increase the production of TIMP-1 and TIMP-2, respectively. nih.gov This increase in inhibitors further shifts the balance away from ECM degradation, contributing to the preservation of tissue structure. nih.gov Inhibition of MMPs by TIMP has been shown to be sufficient to block radiation-induced apoptosis in endothelial cells, highlighting the importance of this regulatory pathway. nih.gov

MoleculeRetinoid StudiedCell/Tissue ModelObserved Effect on Expression/ActivitySource
MMP-1 (Collagenase)All-trans-retinoic acid (RA)Diabetic Human Skin Organ CultureReduced active forms. nih.gov nih.gov
MMP-2 (Gelatinase A)Retinoic acid (RA)Bovine Capillary Endothelial CellsDown-regulated production. nih.gov nih.gov
MMP-9 (Gelatinase B)All-trans-retinoic acid (RA)Diabetic Human Skin Organ CultureReduced active forms. nih.gov nih.gov
TIMP-1RetinolEndothelial CellsIncreased production. nih.gov nih.gov
TIMP-2Retinoic acid (RA)Endothelial CellsIncreased production. nih.gov nih.gov

Role in Cellular Response to Oxidative Stress

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS) and antioxidants, can lead to cellular damage. mdpi.com Retinoids play a complex and sometimes paradoxical role in the cellular response to this stress. They can function as antioxidants, protecting cells from damage, but under certain conditions, they may also exhibit pro-oxidant activity. mdpi.commdpi.com

Retinol and related compounds can act as antioxidants by neutralizing ROS, thereby preventing cellular damage. mdpi.com Retinol aids in the production of key antioxidant enzymes like superoxide dismutase and catalase. mdpi.com The conversion of retinol to retinoic acid is a key step, as retinoic acid can enter the nucleus and directly affect the transcription of target antioxidant genes. researchgate.net

Conversely, some studies have reported that retinol supplementation can induce oxidative stress in certain cell types. In cultured Sertoli cells, retinol was found to significantly increase markers of oxidative damage. nih.gov Similarly, the retro-retinoid anhydroretinol has been shown to kill cells by generating reactive oxygen species. nih.gov This dual role suggests that the effect of retinoids on oxidative stress is highly dependent on the specific compound, its concentration, and the cellular context.

Antioxidant Activity and Gene Expression Modulation

The combination of a retinoid with Bakuchiol has demonstrated significant antioxidant capabilities and a profound influence on gene expression, largely driven by Bakuchiol's potent antioxidant properties and a synergistic, retinoid-like regulation of gene expression. researchgate.netnih.gov Comparative gene expression profiling reveals that Bakuchiol functions as a functional analogue of retinol, inducing highly similar expression patterns in genes related to the extracellular matrix, skin hydration, and cellular retinol uptake and metabolism. nih.govnanu-skincare.comumich.edu

Bakuchiol has been shown to be a more powerful antioxidant than retinol. nih.gov In assays measuring the capacity to react with free radicals, Bakuchiol demonstrated a significantly higher antioxidative power value (12,125 AU) compared to retinol (848 AU). nih.gov It is particularly effective at inhibiting lipid peroxidation, proving to be 60-fold more effective than α-tocopherol in protecting squalene from oxidation. nanu-skincare.com This activity helps protect cellular components from oxidative damage. nanu-skincare.com

The combination modulates genes crucial for maintaining the dermal-epidermal junction and the extracellular matrix (ECM). nanu-skincare.com Studies in human dermal fibroblasts and skin substitute models show a significant upregulation of key structural proteins.

Key Research Findings on Gene Expression Modulation by Retinyl-BA components:

Gene/ProteinGene/Protein DescriptionFunctionFold Change/Effect
Collagen I, III, IV Extracellular matrix proteinsProvide structural support and firmness to the skin.Upregulated by both Bakuchiol and Retinol. researchgate.netnih.govnanu-skincare.com
Aquaporin 3 (AQP3) Water transport channelCrucial for skin hydration and barrier homeostasis.Upregulated by both Bakuchiol and Retinol. researchgate.netnih.gov
Fibronectin (FN) Extracellular matrix adhesion proteinPlays a role in cell adhesion, migration, and ECM homeostasis.Significantly upregulated by Bakuchiol and Retinol. nih.gov
HPGD Prostaglandin catabolic enzymeControls levels of prostaglandins by converting them to inactive metabolites.Bakuchiol showed a 22-fold upregulation; Retinol showed a 4-fold upregulation. nanu-skincare.com
Cellular Retinol Binding Protein I (CRBP I) Retinol transport proteinMediates cellular uptake and transport of retinol for conversion to retinoic acid.Bakuchiol induced a 4.2-fold increase; Retinol induced a 2.6-fold increase. nanu-skincare.com

Impact on Reactive Oxygen Species (ROS) Generation

This compound demonstrates a significant impact on the generation and neutralization of Reactive Oxygen Species (ROS). This is largely attributed to the Bakuchiol component, which has a well-documented ability to scavenge various free radicals. researchgate.netopenpr.com Chronic exposure to UV radiation leads to the formation of ROS, which induces oxidative stress and contributes to cellular damage and skin aging. jintegrativederm.org

Bakuchiol effectively quenches multiple types of ROS, including singlet oxygen and superoxide radicals, thereby suppressing lipid peroxidation and protecting mitochondrial function against oxidative stress. researchgate.net Studies have shown that Bakuchiol protects mitochondrial respiratory enzyme activities from peroxidation injury and prevents mitochondrial lipid peroxidation in a time-dependent manner. nanu-skincare.com This strong antioxidant action helps to mitigate the cellular damage caused by oxidative stress. nanu-skincare.comresearchgate.net

Immunomodulatory and Anti-Inflammatory Effects in Cell Models

The components of this compound exhibit notable immunomodulatory and anti-inflammatory effects in various cell models, primarily through the modulation of inflammatory mediators and pathways.

Cytokine and Chemokine Expression Profiles

In preclinical studies, both Bakuchiol and retinol have been shown to reduce the expression of key pro-inflammatory mediators. In human dermal fibroblast models, treatment with either compound significantly decreased the protein levels of Prostaglandin E2 (PGE2) and Macrophage Migration Inhibitory Factor (MIF), two factors that are typically elevated in aging and inflamed skin. nih.govnih.gov The reduction of these pro-inflammatory cytokines indicates a broad anti-inflammatory effect relevant to mitigating cutaneous inflammation. nih.gov

Research Findings on Cytokine and Chemokine Modulation:

Cytokine/ChemokineCell ModelEffect
Prostaglandin E2 (PGE2) Human Dermal FibroblastsSignificantly decreased by both Bakuchiol and Retinol. nih.gov
Macrophage Migration Inhibitory Factor (MIF) Human Dermal FibroblastsSignificantly decreased by both Bakuchiol and Retinol. nih.gov

Bakuchiol has also been found to inhibit the production of nitric oxide in lipopolysaccharide-activated macrophages, further underscoring its anti-inflammatory potential. umich.edu

Influence on Immune Cell Functions (e.g., Macrophage Polarization)

While direct studies on the effect of a this compound combination on macrophage polarization are limited, the activities of its individual components suggest a potential influence on immune cell function. Retinoids, the active metabolites of retinol, are known to regulate macrophage polarization. Specifically, all-trans retinoic acid has been shown to promote the switch from a pro-inflammatory M1 phenotype to an anti-inflammatory M2-like phenotype.

The Bakuchiol component contributes through its general anti-inflammatory properties. By reducing the production of pro-inflammatory mediators like PGE2 and nitric oxide, it helps to create a less inflammatory microenvironment, which can influence immune cell behavior. umich.edunih.gov The healthy retina, for example, constitutively produces immunomodulating neuropeptides that can induce macrophages to co-express markers associated with immunosuppressive myeloid suppressor cells. nih.gov Given that inflammation and oxidative stress are closely linked to macrophage polarization, the antioxidant and anti-inflammatory effects of this compound are expected to modulate macrophage functionality, though further research is needed to confirm the specific effects on polarization states. frontiersin.org

Effects on Barrier Function in Epithelial Models

This compound positively influences epithelial barrier function, an effect supported by evidence of improved epidermal regeneration and modulation of genes related to barrier homeostasis. In an in vitro wound healing model, wounds supplemented with Bakuchiol showed a significant increase in epidermis regeneration, an effect not observed with retinol alone. nih.govnih.gov

Preclinical in Vivo Research Models for Mechanistic Elucidation of Retinyl Ba

Selection and Characterization of Relevant Animal Models for Retinoid Research

The choice of an appropriate animal model is critical for generating relevant and translatable data in retinoid research. Models are selected based on their ability to recapitulate specific aspects of human physiology or disease states, with mice and rats being the most common due to their genetic malleability and well-characterized biology. nih.gov

Genetically engineered mouse models are powerful tools for dissecting the precise molecular pathways through which retinoids exert their effects. youtube.com By deleting (knockout) or modifying (knock-in) specific genes involved in the retinoid signaling cascade, researchers can determine the necessity and function of individual proteins in mediating a compound's activity.

Receptor Knockout Models: Mice lacking specific retinoic acid receptors (RARs) or retinoid X receptors (RXRs) are crucial for determining which receptor subtypes are essential for the biological response to a new retinoid like Retinyl-BA. For instance, studies using RARα conditional knockout mice have demonstrated the essential role of this receptor in homeostatic synaptic plasticity, a function that is independent of its traditional gene transcription activity. frontiersin.org Similarly, research has shown that the epidermal hyperproliferation induced by retinoids is mediated specifically through RARγ/RXRα heterodimers in the suprabasal keratinocytes. nih.gov

Metabolic Enzyme Knockout Models: To understand how a compound is metabolized, models with deletions of key enzymes are used. For example, Rdh10 knockout mouse embryos, which lack the enzyme to convert retinol (B82714) to retinaldehyde, are used to study the specific roles of retinoic acid (RA) in embryonic development, confirming its requirement in hindbrain but not early forebrain patterning. nih.gov

Transport Protein Knockout Models: The role of transport proteins in retinoid delivery is investigated using models like the retinol-binding protein (RBP) knockout mouse. These mice show impaired vision and an inability to mobilize hepatic retinol stores, highlighting RBP's critical function in maintaining retinoid homeostasis, especially during dietary insufficiency. embopress.org

Reporter Gene Models: Transgenic reporter mice, such as the RARE-luc model, contain a luciferase gene linked to a retinoic acid response element (RARE). hogrefe.com These models allow for the real-time, in vivo assessment of RAR transcriptional activation in response to a retinoid, providing dynamic data on a compound's pharmacokinetics and target engagement. hogrefe.com

Table 1: Examples of Genetically Modified Mouse Models in Retinoid Research

Model TypeGene ModifiedKey FindingCitation
Receptor KnockoutRARαEssential for non-transcriptional homeostatic synaptic plasticity. frontiersin.org
Receptor KnockoutRARγMediates retinoid-induced epidermal hyperproliferation. nih.gov
Metabolic Enzyme KnockoutRdh10Essential for retinoic acid synthesis required for hindbrain patterning. nih.gov
Transport Protein KnockoutRBPNecessary for mobilizing liver vitamin A stores and normal vision in young animals. embopress.org
Reporter Gene ModelRARE-lucAllows real-time in vivo monitoring of RAR-mediated signaling. hogrefe.com

Induced Disease Models (e.g., Photoaging Models)

Induced disease models are created by subjecting healthy animals to external stimuli to provoke a condition that mimics a human disease. For dermatological retinoids, photoaging models are particularly relevant. nih.gov These models are essential for evaluating the therapeutic efficacy of compounds like this compound in repairing or preventing skin damage.

In a typical photoaging model, hairless mice are exposed to controlled doses of ultraviolet B (UVB) radiation over a period of weeks. frontiersin.org UVB irradiation damages skin by degrading collagen fibers and inducing inflammation and epidermal hyperplasia. nih.govfrontiersin.org The efficacy of a topical retinoid is then assessed by its ability to mitigate these changes. Animal experiments demonstrate that retinoids can effectively reduce UVB-induced epidermal hyperplasia and increase the density of collagen fibers, thereby repairing tissue damage. frontiersin.org Such models are instrumental in confirming the anti-photoaging potential of new retinoid derivatives. nih.gov

In Vivo Metabolic Fate and Tissue Distribution in Animal Models (Mechanistic Focus)

Understanding the metabolic journey of a novel retinoid within a living organism is crucial for elucidating its mechanism of action. In vivo studies in animal models trace the absorption, distribution, metabolism, and storage of the compound.

Dietary retinoids are typically absorbed in the intestine, esterified, and packaged into chylomicrons for transport through the lymphatic system. nih.govnih.gov These chylomicron remnants are primarily cleared by the liver, which is the main organ for vitamin A storage. nih.govnih.gov From the liver, retinol is bound to retinol-binding protein (RBP) for transport in the circulation to peripheral tissues. iwc.int

Table 2: Retinoid Distribution in Key Tissues of Animal Models

TissuePrimary Form(s)Key Function/ObservationCitation
LiverRetinyl EstersMain storage site; regulates systemic retinoid homeostasis. nih.govnih.gov
KidneyRetinol, Retinyl Esters, Retinoic AcidRetains retinoids during deficiency, likely for RA production. nih.gov
Adipose TissueRetinyl EstersSignificant secondary storage site. nih.govnih.gov
SkinRetinol, Retinyl EstersSite of topical action and local metabolism. nih.gov
BloodRetinol-RBP, Retinyl Esters (in chylomicrons)Transport and delivery to peripheral tissues. nih.goviwc.int

Mechanistic Studies on Tissue Remodeling and Cellular Phenotypes

In vivo models allow for detailed examination of how retinoids alter tissue structure and cellular behavior. For dermatological applications, the focus is often on the skin's epidermis and dermis.

Histological analysis involves the microscopic examination of stained tissue sections to observe structural changes. When applied topically to mouse skin, active retinoids are known to induce epidermal hyperplasia, a thickening of the epidermis resulting from the hyperproliferation of basal keratinocytes. nih.govresearchgate.netresearchgate.net This effect can be quantified through morphometric analysis, which involves precise measurement of features like epidermal thickness. Studies in rats and mice have confirmed that topical application of retinoids like retinyl palmitate leads to a significant increase in epidermal thickness. researchgate.net

In the dermis, retinoids are known to stimulate the synthesis of collagen by fibroblasts. nih.gov Morphometric analysis using digital image processing of specially stained skin sections can quantify changes in collagen density. nih.govnih.gov This analysis reveals the relative surface area occupied by collagen fiber bundles. nih.gov Animal studies have demonstrated that retinoids can increase the number of collagen fibers in skin tissue damaged by UVB radiation, indicating a restorative effect on the dermal extracellular matrix. frontiersin.org

Table 3: Histological and Morphometric Findings of Retinoid Action on Skin

ParameterMethodTypical Finding in Animal ModelsCitation
Epidermal ThicknessHistological Staining (e.g., H&E), MorphometrySignificant increase (hyperplasia) following topical retinoid application. nih.govresearchgate.net
Collagen DensityMasson's Trichrome Staining, Digital Image AnalysisIncreased collagen fiber content, especially in photoaged skin models. frontiersin.org
Keratinocyte ProliferationKi67 StainingEnhanced proliferation of basal keratinocytes. researchgate.net

Molecular Biomarker Analysis in Animal Tissues

To understand the molecular mechanisms underlying the observed tissue remodeling, researchers analyze the expression of specific genes and proteins (biomarkers) in tissue samples from animal models.

Retinoid-induced epidermal hyperplasia is not a direct effect but is mediated by the activation of the epidermal growth factor receptor (EGFR) pathway. researchgate.net Studies in human skin have shown that retinoic acid induces the expression of specific EGFR ligands, namely heparin-binding EGF-like growth factor (HB-EGF) and amphiregulin. researchgate.net The induction of these growth factors is a key biomarker for the proliferative effect of retinoids on keratinocytes. nih.gov

Furthermore, the expression of proteins involved in retinoic acid signaling and metabolism, such as cellular retinoic acid-binding protein II (CRABPII), serves as an indicator of retinoid activity within the epidermis. nih.gov Analysis of these biomarkers in animal tissues treated with this compound would provide direct evidence of its molecular mechanism and confirm its engagement with the canonical retinoid signaling pathway. Researchers can also identify sets of regulated genes related to specific signaling pathways to discover potential new molecular biomarkers of retinoid action. researchgate.net

Advanced Analytical Methodologies for Retinyl Ba Research

Quantitative and Qualitative Analysis of Retinyl-BA and Its Metabolites in Biological Matrices

Accurate quantitative and qualitative analysis of this compound and its metabolites in biological matrices is fundamental to understanding its pharmacokinetics, distribution, and biological activity. Biological matrices, such as serum, plasma, tissues, and cells, present unique challenges due to their complex composition and potential matrix effects nih.govnih.gov. The inherent instability and lipophilicity of retinoids further complicate their analysis, requiring careful handling and optimized extraction procedures nih.govnih.gov. Various chromatographic and mass spectrometric techniques have been developed and applied for the analysis of retinoids, including this compound and its related compounds, offering different levels of sensitivity and specificity nih.gov.

High-Performance Liquid Chromatography (HPLC) coupled with UV/Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection is a widely used technique for the quantitative and qualitative analysis of retinoids, including this compound and its metabolites, in biological samples researchgate.netnih.govnutritionintl.orgjfda-online.comresearchgate.netnih.gov. This method offers benefits in terms of ease of use and economics nih.gov. Retinoids exhibit characteristic UV absorbance between 325 and 383 nm, making UV detection feasible, particularly for compounds present at relatively high concentrations, such as retinol (B82714) and retinyl esters in liver tissue nih.gov. Fluorescence detection provides enhanced sensitivity for certain retinoids jfda-online.comresearchgate.net.

HPLC methods have been developed for the separation and quantification of various retinoids, including retinyl acetate (B1210297), retinol, retinal, and retinoic acid isomers jfda-online.comnih.gov. For instance, an isocratic reversed-phase HPLC method utilizing a C18 column and a mobile phase of methanol (B129727) and sodium acetate buffer has been developed for the rapid measurement of retinol, retinal, and retinoic acids, with retinyl acetate eluting at a later retention time jfda-online.com. Coupling both fluorescence and UV detection in series allows for the detection of different retinoids at their most sensitive wavelengths jfda-online.com.

Normal-phase chromatography with UV detection has also been employed to resolve and quantify retinyl esters, retinol isomers, and retinoic acid isomers in diverse biological samples, including mouse serum and tissues nih.gov. This approach has demonstrated applicability to small, complex biological samples with good lower limits of detection and linear ranges nih.gov.

Data from studies using HPLC with UV or fluorescence detection highlight its capability to separate and quantify various retinoids in different matrices. For example, a method for serum retinol quantification by normal phase HPLC used a hexane/diethylether/methanol mixture as the mobile phase and achieved adequate sensitivity with 200 µl samples researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique offering high sensitivity and specificity for the quantitative analysis of this compound and its metabolites in biological matrices nih.govnih.govthermofisher.comnih.govbioanalysis-zone.com. LC-MS/MS is considered a "go-to" method for small molecule bioanalysis due to its sensitivity, selectivity, dynamic range, and robustness bioanalysis-zone.com. It provides mass identification of analytes, which is a significant advantage over HPLC with UV detection alone nih.gov.

LC-MS/MS methods have been developed for the simultaneous quantification of multiple retinoids, including retinyl acetate, retinol, retinal, retinoic acid isomers, and other derivatives, in serum and other biological samples thermofisher.com. These methods often involve sample preparation steps such as protein precipitation or liquid-liquid extraction to isolate the retinoids from the complex biological matrix thermofisher.com. The use of stable isotope-labeled internal standards is crucial in LC-MS/MS to account for potential matrix effects and ensure accurate quantification nih.govbiorxiv.org.

Studies have demonstrated the sensitivity of LC-MS/MS for retinoid analysis, with lower limits of quantification reaching sub ng/mL levels for various retinoids and their metabolites in serum thermofisher.com. The technique allows for the differentiation and quantification of structurally similar retinoids, which is essential for understanding their metabolism and biological roles thermofisher.com.

LC-MS/MS has been successfully applied to quantify retinoids in various biological matrices, including serum, plasma, and different tissues, providing insights into tissue-specific retinoid concentrations nih.gov. The method can also be used to study the absorption and metabolism of retinoids and carotenoids nih.gov.

Spectroscopic Techniques for Investigating this compound Interactions and Stability (e.g., Raman Spectroscopy)

Spectroscopic techniques, such as Raman spectroscopy, offer valuable tools for investigating the interactions and stability of this compound and related retinoids, often in a non-destructive manner mdpi.comresearchgate.netmdpi.com. Raman spectroscopy provides a spectroscopic fingerprint of molecules, allowing for the identification and characterization of chemical compounds and their composition within biological or non-biological samples mdpi.com.

Raman spectroscopy has been applied to the analysis of retinoids like retinol and retinyl palmitate mdpi.combiorxiv.org. The technique can be used for the quantitative determination of vitamins, including retinol, in formulations like ointments mdpi.comresearchgate.net. The high Raman cross-section of retinol makes its spectral variability distinguishable even at low concentrations mdpi.com.

Studies have utilized Raman spectroscopy to investigate the distribution of vitamin A in biological systems, such as liver tissue and nematodes mdpi.comresearchgate.net. Confocal Raman spectroscopy and CARS (Coherent Anti-Stokes Raman Scattering) techniques have been employed for this purpose mdpi.comresearchgate.net. Raman microscopy and imaging have also been developed as label-free methods for biochemical imaging to detect molecular processes involving retinoids in single cells and tissues biorxiv.org. This includes the ability to discriminate between different forms of retinoids, such as triglycerides and retinyl esters, in lipid droplets biorxiv.org.

Furthermore, Raman spectroscopy can be used to monitor the penetration and distribution of retinoids in the skin in vivo researchgate.net. This non-invasive application provides insights into the delivery and localization of compounds like retinol within skin layers researchgate.net. The technique can also be used to study the stability of retinoids, for example, quantifying time-dependent retinol damage due to UV irradiation mdpi.comresearchgate.net.

Omics Approaches (e.g., Transcriptomics, Metabolomics) for Comprehensive Mechanistic Insights

Omics approaches, such as transcriptomics and metabolomics, provide comprehensive insights into the biological mechanisms influenced by this compound and other retinoids frontiersin.orgnews-medical.netwikipedia.org. These high-throughput techniques allow for the global analysis of gene expression (transcriptomics) and metabolite profiles (metabolomics), revealing widespread changes in biological pathways.

Transcriptomics involves the study of the complete set of RNA transcripts in a cell or organism. This approach can identify genes whose expression is altered in response to retinoid treatment or deficiency frontiersin.orgnews-medical.netmdpi.com. Transcriptome analysis has revealed that retinoids can influence the expression of thousands of genes, impacting various biological processes, including extracellular matrix biology, glycosylation, and interleukin signaling news-medical.netmdpi.com. Studies using transcriptomics have investigated the effects of retinyl palmitate on gene expression related to inflammatory signaling pathways, collagen synthesis, and apoptosis in the context of skin photoaging frontiersin.org. Transcriptomic data can also suggest altered metabolism of retinoids based on the expression patterns of genes responsible for retinoid binding and conversion nih.gov.

Metabolomics focuses on the comprehensive analysis of small molecule metabolites within a biological system. This technique can identify changes in metabolic pathways associated with this compound or retinoid status researchgate.netfrontiersin.orgnih.govresearchgate.net. Targeted metabolomics approaches, which specifically measure a defined set of metabolites, have been used to analyze retinoids and other related compounds in biological samples nih.gov. Metabolomics studies have revealed associations between serum retinol levels and circulating metabolites in various metabolic pathways, including lipids, amino acids, and cofactors/vitamins researchgate.net. Alterations in hepatic bile acids, gut microbiome metabolites, and cell membrane lipids have been observed in the context of marginal vitamin A deficiency using metabolomics researchgate.net. Metabolomic profiling has also been applied to investigate the impact of retinol on cellular metabolism, identifying differential metabolites and affected pathways like amino acid biosynthesis, protein synthesis, and pyruvate (B1213749) metabolism researchgate.net. Furthermore, metabolomics can help identify potential pathways linking plasma retinol levels to conditions like dyslipidemia, suggesting associations with steroid hormone synthesis and inflammation frontiersin.org. Gut commensal bacteria have also been shown to influence the vitamin A metabolome in the host, as revealed by targeted metabolomics nih.gov.

The integration of transcriptomics and metabolomics data can provide a more complete picture of the biological effects of retinoids, linking changes in gene expression to alterations in metabolic profiles and ultimately to phenotypic outcomes frontiersin.org.

Theoretical Frameworks and Mechanistic Hypotheses for Retinyl Ba Functionality

Ligand-Receptor Interaction Modeling and Computational Chemistry for Retinyl Butyrate (B1204436)

Direct ligand-receptor interaction modeling and extensive computational chemistry studies specifically for Retinyl butyrate are not widely documented in peer-reviewed literature. The primary mechanism of action for retinyl esters, including Retinyl butyrate, is not through direct binding to nuclear receptors in their ester form. Instead, their biological activity is contingent upon their enzymatic hydrolysis to retinol (B82714) and subsequent metabolism. nih.govresearchgate.net

The biologically active form of vitamin A that interacts with nuclear receptors is primarily all-trans-retinoic acid (ATRA). news-medical.netnih.gov Therefore, computational models focus on the interaction of ATRA with the ligand-binding domains (LBD) of the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). nih.govwikipedia.org

Hypothetical Modeling Framework for Retinyl Butyrate's Metabolite:

Hydrolysis Modeling: The initial and rate-limiting step for Retinyl butyrate's activity is its hydrolysis to all-trans-retinol. Computational models could predict the efficiency of this conversion by various retinyl ester hydrolases (REHs). nih.govmdpi.com The shorter butyrate chain might influence the rate of hydrolysis compared to longer-chain esters like retinyl palmitate. researchgate.net

Metabolite Docking Simulations: Once hydrolyzed to retinol and subsequently oxidized to ATRA, computational docking simulations would model the binding of ATRA into the ligand-binding pocket of RAR isotypes (α, β, γ). wikipedia.org These models are crucial for understanding the conformational changes in the receptor that lead to the dissociation of corepressors and recruitment of coactivators, thereby initiating gene transcription. news-medical.net

Key Interaction Points Modeled for ATRA (the active metabolite):

Interacting Residue TypeNature of InteractionSignificance in Receptor Activation
ArginineIonic bond with the carboxylic acid group of ATRAAnchors the ligand in the binding pocket; critical for high-affinity binding.
SerineHydrogen bond with the hydroxyl group of the receptorStabilizes the ligand-receptor complex.
Hydrophobic Amino AcidsVan der Waals forces with the polyene chain of ATRAContributes to the overall stability and specificity of the interaction.

This interactive table is based on established models for all-trans-retinoic acid binding to RARs.

Computational chemistry can also be employed to predict the electronic properties and conformational flexibility of Retinyl butyrate itself, which can provide insights into its stability, membrane permeability, and susceptibility to enzymatic action.

Systems Biology Approaches to Map Retinyl Butyrate Signaling Networks

A systems biology approach to map the specific signaling networks of Retinyl butyrate would involve integrating multi-omics data to create a comprehensive model of its cellular effects. As with modeling, the direct systems-level analysis of Retinyl butyrate is not extensively available. The approach would, therefore, focus on the well-established retinoid signaling pathway, which Retinyl butyrate is hypothesized to feed into upon its conversion to active metabolites.

A Hypothetical Systems Biology Workflow for Retinyl Butyrate:

Transcriptomic Analysis (RNA-seq): Cells or tissues treated with Retinyl butyrate would be analyzed to identify changes in gene expression. This would reveal the downstream targets of the retinoid signaling activated by its metabolites. It is expected that the differentially expressed genes would be those containing Retinoic Acid Response Elements (RAREs) in their promoter regions. researchgate.net

Proteomic Analysis: Quantitative proteomics would be used to measure changes in protein levels following treatment with Retinyl butyrate. This would provide a more direct understanding of the functional consequences of the observed transcriptomic changes.

Metabolomic Analysis: This would involve tracking the conversion of Retinyl butyrate to retinol, retinal, and retinoic acid, as well as subsequent catabolites. This data is essential for understanding the pharmacokinetics of the compound and the efficiency of its conversion to the active form.

Network Reconstruction: The data from these different "omics" layers would be integrated to construct a signaling network model. This model would illustrate the pathway from the initial hydrolysis of Retinyl butyrate to the ultimate cellular responses, such as cell differentiation, proliferation, or apoptosis.

Key Nodes in the Postulated Retinyl Butyrate Signaling Network:

Network ComponentRole in the PathwayExpected Effect of Retinyl Butyrate
Retinyl Ester Hydrolases (REHs)EnzymeHydrolyzes Retinyl butyrate to retinol.
Retinol Dehydrogenases (RDHs)EnzymeOxidizes retinol to retinal.
Retinaldehyde Dehydrogenases (RALDHs)EnzymeOxidizes retinal to all-trans-retinoic acid (ATRA).
Retinoic Acid Receptors (RARs)Nuclear ReceptorBinds ATRA to regulate gene transcription.
Retinoid X Receptors (RXRs)Nuclear ReceptorForms heterodimers with RARs.
Target Genes with RAREsDNA ElementsUpregulated or downregulated by the ATRA-RAR/RXR complex.

This interactive table outlines the expected key components in the signaling network initiated by Retinyl butyrate metabolism.

Postulated Novel Mechanisms of Action for Retinyl Butyrate Beyond Classical Retinoid Pathways

While the primary mechanism of action for Retinyl butyrate is expected to be through the classical retinoid pathway, its unique chemical structure—a combination of retinol and butyrate—opens the possibility for novel or synergistic mechanisms.

Future Research Directions and Preclinical Translational Perspectives of Retinyl Ba

Elucidating Undiscovered Molecular Targets of Retinyl-BA

The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov Upon conversion to active metabolites like all-trans-retinoic acid (ATRA), these compounds regulate gene transcription by binding to these receptors. frontiersin.org However, the full spectrum of molecular interactions for any new retinoid, including this compound, is unlikely to be limited to this classical pathway. Future research must focus on identifying both canonical and non-canonical molecular targets to build a comprehensive mechanistic profile.

Initial studies would involve assessing the binding affinity and activation potential of this compound and its potential metabolites for all RAR and RXR isoforms. However, a crucial next step is to explore undiscovered targets. Advanced proteomics approaches, such as chemical proteomics using affinity-based probes derived from the this compound structure, could isolate novel binding proteins from cell lysates. Subsequent identification of these proteins via mass spectrometry would provide a direct map of the this compound interactome.

Furthermore, unbiased genome-wide analyses, including RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq), will be essential. These techniques can reveal changes in gene expression and receptor binding patterns across the genome in response to this compound treatment, potentially highlighting regulatory pathways independent of the classic RARE (retinoic acid response element) sequences. Investigating interactions with other cellular proteins, such as cellular retinol-binding proteins (CRBPs) which are involved in retinoid uptake and trafficking, will also be critical to understanding its cellular fate and activity. researchgate.net

Table 1: Methodologies for Identifying Novel Molecular Targets of this compound

Research Technique Objective Potential Findings
Competitive Binding Assays Quantify binding affinity for RAR and RXR isoforms. Determine receptor selectivity and potency.
Chemical Proteomics Identify proteins that directly bind to this compound. Discovery of novel, non-nuclear receptor targets.
RNA-Sequencing (RNA-seq) Profile global gene expression changes post-treatment. Elucidation of regulated biological pathways.

| ChIP-Sequencing (ChIP-seq) | Identify genomic binding sites of activated receptors. | Discovery of non-canonical receptor binding sites. |

Development of Advanced In Vitro Organ-on-a-Chip Models for this compound Studies

Traditional 2D cell culture systems often fail to replicate the complex microenvironment of human tissues. nih.gov Organ-on-a-chip (OOC) platforms, which are microfluidic devices containing living human cells in a 3D arrangement, offer a more physiologically relevant context for preclinical studies. rsc.orgnih.gov The development of OOC models for organs typically targeted by retinoids, such as the skin and retina, is a priority for investigating this compound.

A "Retina-on-a-Chip" model, for instance, could integrate multiple cell types like retinal pigment epithelium (RPE), photoreceptors, and endothelial cells derived from human induced pluripotent stem cells (hiPSCs). nih.govbiorxiv.org Such a model would allow for the study of this compound's transport across the blood-retinal barrier, its metabolism within specific retinal cell layers, and its efficacy in models of retinal diseases like age-related macular degeneration or retinitis pigmentosa. nih.govfrontiersin.org These systems enable real-time monitoring of tissue-level functions, such as barrier integrity and electrophysiological responses, following exposure to the compound. rsc.org The ability to perfuse the chip mimics vascular flow, providing a dynamic environment to study compound pharmacokinetics and pharmacodynamics. frontiersin.org

Table 2: Characteristics of Organ-on-a-Chip Models for Retinoid Research

Model Type Key Cell Components Research Application for this compound
Retina-on-a-Chip RPE, Photoreceptors, Endothelial Cells, Müller Glia. nih.gov Study of blood-retinal barrier transport, retinal metabolism, and efficacy in disease models. nih.gov
Skin-on-a-Chip Keratinocytes, Fibroblasts, Melanocytes. Investigation of anti-aging effects, collagen synthesis, and melanogenesis regulation.

| Liver-on-a-Chip | Hepatocytes, Stellate Cells, Endothelial Cells. | Analysis of systemic metabolism, storage as retinyl esters, and potential hepatotoxicity. |

Exploration of this compound's Potential in Specific Preclinical Research Areas

The diverse biological activities of retinoids suggest that this compound could have therapeutic potential across multiple disciplines. nih.gov Focused preclinical research in regenerative biology, molecular oncology, and inflammation is warranted.

Regenerative Biology: Retinoic acid is a key signaling molecule in embryonic development and adult tissue regeneration, influencing cell differentiation and positional memory. nih.govias.ac.in It plays a crucial role in regulating stem cell lineage plasticity, a process vital for wound repair. sciencedaily.comworldhealth.net Preclinical studies should investigate whether this compound can modulate the behavior of adult stem cells to promote tissue repair. For example, its effect on hair follicle stem cells in skin wound healing models or its ability to guide the differentiation of progenitor cells in models of neurodegeneration could be explored. sciencedaily.com

Molecular Oncology: The ability of retinoids, particularly ATRA, to induce differentiation in cancer cells is the basis of a successful therapy for acute promyelocytic leukemia (APL). nih.govnih.gov The potential of this compound as an anti-cancer agent should be explored in various cancer types. Preclinical research using cancer cell lines, patient-derived organoids, and xenograft models can determine its effects on cell proliferation, apoptosis, and differentiation. frontiersin.orgresearchgate.net Identifying cancers with dysregulated retinoid signaling pathways may reveal specific malignancies that are particularly susceptible to this compound treatment. researchgate.net

Inflammation: Retinoids possess significant immunomodulatory and anti-inflammatory properties. nih.govnih.gov They can influence the differentiation of immune cells, such as promoting regulatory T cells, and can suppress inflammatory pathways like NF-κB. nih.govscientificarchives.com The anti-inflammatory potential of this compound should be assessed in preclinical models of inflammatory diseases. This could include in vitro studies on cytokine production by macrophages and lymphocytes, as well as in vivo models of conditions like inflammatory bowel disease, psoriasis, or neuroinflammation. nih.govresearchgate.net

Strategic Directions for Rational Design of Next-Generation Retinyl Ester Analogs

Building on the knowledge gained from studying this compound, the rational design of next-generation retinyl ester analogs can lead to compounds with improved therapeutic profiles. The goal of such a design strategy is to optimize properties like receptor selectivity, metabolic stability, and tissue-specific delivery.

One key strategy involves modifying the ester moiety ("BA"). By synthesizing a library of analogs with different ester groups, it may be possible to control the rate of hydrolysis to the active retinol (B82714), effectively creating a slow-release prodrug with a prolonged duration of action and potentially reduced side effects.

Another approach is the modification of the retinol backbone itself. Alterations to the β-ionone ring or the polyene side chain could change the binding affinity for specific RAR or RXR subtypes, leading to more targeted therapeutic effects. nih.gov For example, designing an RXR-selective retinyl ester could be beneficial for certain metabolic or oncological indications where RXR activation is desired without extensive RAR cross-activation. researchgate.net

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in this process. rsc.org These tools can predict how structural modifications will affect receptor binding and other properties, allowing for the prioritization of the most promising candidates for chemical synthesis and biological evaluation. rsc.org This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery. researchgate.net

Table 3: Strategies for Rational Design of Retinyl Ester Analogs

Design Strategy Structural Modification Desired Outcome
Prodrug Optimization Varying the ester group (the "BA" moiety). Modulate hydrolysis rate for controlled release and improved side-effect profile.
Receptor Selectivity Modifying the β-ionone ring or polyene chain. Enhance binding affinity for specific RAR or RXR subtypes to achieve targeted effects.
Improved Pharmacokinetics Introducing polar or metabolically stable groups. Increase bioavailability, reduce systemic clearance, and enhance tissue targeting.

| Reduced Off-Target Effects | Conformationally restricting the molecule. | Decrease binding to unintended biological targets and minimize toxicity. |

Q & A

Q. How can this compound’s mechanism of action be elucidated using multi-omics approaches?

  • Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed networks (e.g., retinol metabolism, apoptosis). Validate findings with CRISPR/Cas9 knockout models .

Methodological Frameworks and Best Practices

Q. What frameworks guide hypothesis formulation for this compound studies?

  • Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
  • Novelty : Investigate this compound’s role in non-canonical retinoid pathways.
  • Feasibility : Pilot studies to determine achievable sample sizes .

Q. How should mixed-methods research (e.g., in vitro + computational modeling) be structured for this compound?

  • Answer : Use triangulation: Validate computational predictions (e.g., molecular docking) with wet-lab assays (e.g., binding affinity measurements). Document software parameters (e.g., force fields, solvation models) for reproducibility .

Q. What are best practices for conducting literature reviews on this compound?

  • Answer : Use databases like PubMed/Scopus with search terms: (“this compound” OR “Retinyl benzamide”) AND (“synthesis” OR “mechanism”). Exclude non-peer-reviewed sources (e.g., patents, preprints). Use citation managers (EndNote, Zotero) to track references .

Q. How can this compound’s safety profile be systematically evaluated?

  • Answer : Follow OECD guidelines for acute toxicity (e.g., LD50 in rodents) and genotoxicity (Ames test). For chronic exposure, conduct 90-day subacute studies with histopathological endpoints .

Q. What methodologies validate this compound’s target engagement in disease models?

  • Answer : Use pharmacodynamic biomarkers (e.g., RARβ expression via qPCR) and imaging techniques (e.g., fluorescence-labeled this compound analogs for tissue localization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.